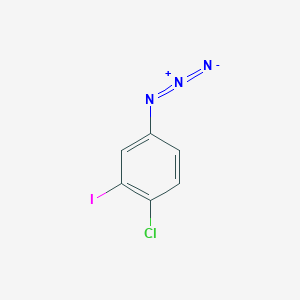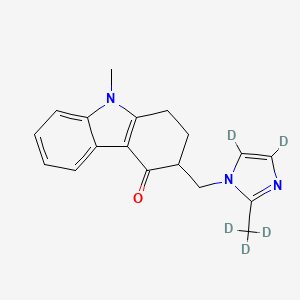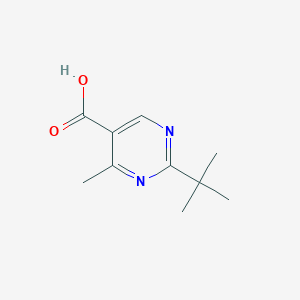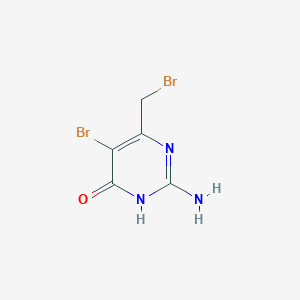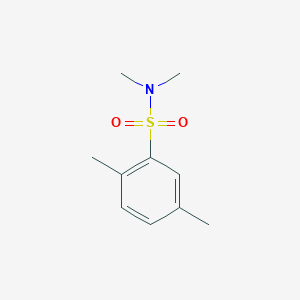![molecular formula C10H12F3N3O2 B15128083 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate CAS No. 1989672-77-6](/img/structure/B15128083.png)
2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C10H12F3N3O2 and a molecular weight of 263.22 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[5-(dimethylamino)pyridin-2-yl]carbamic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate include:
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties, used in various chemical reactions and applications.
N-[5-(Dimethylamino)pyridin-2-yl]carbamic acid chloride: A precursor in the synthesis of the target compound, with similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1989672-77-6 |
|---|---|
Fórmula molecular |
C10H12F3N3O2 |
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-16(2)7-3-4-8(14-5-7)15-9(17)18-6-10(11,12)13/h3-5H,6H2,1-2H3,(H,14,15,17) |
Clave InChI |
LANMJINOCBIPHU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=C(C=C1)NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


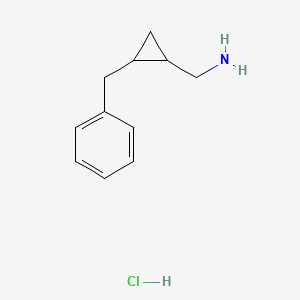
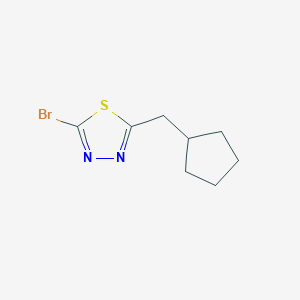
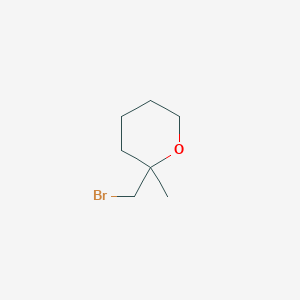
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
